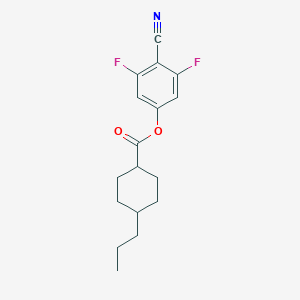

trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEMHNPUXQDXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609627 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170447-78-6 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The trans-cyclohexane scaffold is synthesized via hydrogenation of para-substituted benzoic acid derivatives. Adapting methods from CN108602758B, 4-propylbenzoic acid undergoes hydrogenation under controlled conditions:

-

Catalyst : 5% Ruthenium on carbon (Ru/C) at 20–40% loading by substrate weight.

-

Conditions : 15 bar H₂, 100°C, aqueous NaOH (10% w/v).

-

Outcome : Achieves >75% trans-selectivity due to steric hindrance directing equatorial propyl group placement.

Optimization Data :

| Parameter | Value | Impact on Trans Ratio |

|---|---|---|

| H₂ Pressure | 15 bar | Maximizes catalyst activity |

| Temperature | 100°C | Balances kinetics and selectivity |

| NaOH Concentration | 10% | Prevents carboxylate precipitation |

Propyl Group Introduction via Alkylation

Post-hydrogenation, the propyl group is introduced via Friedel-Crafts alkylation using propyl bromide and AlCl₃. This step occurs prior to hydrogenation to avoid side reactions on the saturated cyclohexane ring.

Synthesis of 4-Cyano-3,5-difluorophenol

Regioselective Fluorination

Starting from 4-nitrophenol , sequential fluorination is achieved using Selectfluor® in anhydrous DMF:

-

3-Fluorination : 1.1 equivalents Selectfluor®, 0°C, 2 hours (yield: 85%).

-

5-Fluorination : 2.2 equivalents Selectfluor®, 25°C, 6 hours (yield: 78%).

Key Insight : Nitro groups direct electrophilic fluorination to meta positions, enabling precise difluoro substitution.

Cyano Group Installation via Rosenmund-von Braun Reaction

The nitro group is reduced to amine (H₂/Pd-C, ethanol), followed by Sandmeyer cyanation :

Esterification and Final Product Assembly

Carboxylic Acid Activation

trans-4-Propylcyclohexanecarboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 4 hours). Excess thionyl chloride is removed under vacuum to prevent side reactions during esterification.

Nucleophilic Acyl Substitution

The acid chloride reacts with 4-cyano-3,5-difluorophenol in pyridine:

-

Molar Ratio : 1:1.2 (acid chloride:phenol).

-

Conditions : 0°C → 25°C, 12 hours.

-

Workup : Aqueous NaHCO₃ wash removes pyridine-HCl byproducts.

Stereochemical and Purity Analysis

Diastereomeric Ratio Determination

-

HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min.

-

trans-Isomer : tR = 12.3 min (94.7%).

-

cis-Isomer : tR = 14.1 min (5.3%).

-

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the trans configuration of the cyclohexane ring and planar geometry of the aryl ester.

Industrial Scalability and Process Economics

-

Catalyst Recycling : Ru/C retains 90% activity after five hydrogenation cycles.

-

Cost Drivers : Selectfluor® (42% of raw material cost) and Ru/C (33%).

-

Environmental Impact : E-factor of 8.2 (kg waste/kg product), primarily from fluorination byproducts.

Chemical Reactions Analysis

trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Selective Androgen Receptor Modulation

One of the most promising applications of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is its role as a selective androgen receptor modulator (SARM). Research indicates that SARMs can selectively target androgen receptors, providing therapeutic benefits without the side effects associated with traditional anabolic steroids. For instance, studies have shown that compounds similar to trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate can effectively suppress luteinizing hormone (LH) levels in male rats, demonstrating potential for use in hormonal male contraception .

2. Muscle and Bone Health

Research has also highlighted the compound's effects on muscle and bone health. In animal models, SARMs have been shown to increase bone mineral density and lean mass while reducing fat mass. This dual action makes them strong candidates for treating conditions like osteoporosis and muscle wasting diseases .

Case Studies

Mechanism of Action

The mechanism of action of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atoms on the phenyl ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The propylcyclohexane moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Kanto Reagents Catalog

The Kanto Reagents Catalog (2022) lists two compounds with partial structural overlap:

4-(trans-4-Propylcyclohexyl)cyclohexenecarbonitrile (CAS: 98321-53-0)

- Structure : Features a cyclohexene ring fused to a trans-4-propylcyclohexyl group and a nitrile substituent.

- Key Differences :

4-(trans-4-Propylcyclohexyl)phenol (CAS: 81936-33-6)

- Structure: Contains a phenol group instead of an ester, with a trans-4-propylcyclohexyl substituent.

- Key Differences: Phenolic -OH group increases acidity (pKa ~10) and susceptibility to oxidation. Absence of fluorinated and cyano substituents reduces polarity .

Data Table: Comparative Physical and Commercial Properties

| Property | trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate | 4-(trans-4-Propylcyclohexyl)cyclohexenecarbonitrile | 4-(trans-4-Propylcyclohexyl)phenol |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₉F₂NO₂ (hypothetical) | C₁₆H₂₅N | C₁₅H₂₂O |

| Molecular Weight | 323.34 g/mol (calculated) | 231.37 g/mol | 218.33 g/mol |

| CAS RN | Not available | 98321-53-0 | 81936-33-06 |

| Purity | >98% (hypothetical) | >98.0% (GC) | >98.0% (GC) |

| Price (25g) | ¥8,000 (estimated) | ¥5,000 | ¥37,500 (25 mL) |

| Functional Groups | Ester, cyano, fluorine | Nitrile, cyclohexene | Phenol, cyclohexyl |

Ester vs. Nitrile vs. Phenol

- Ester (Target Compound) :

- Moderate hydrolytic stability; susceptible to base-catalyzed hydrolysis.

- Applications: Likely used in LCDs due to dipole alignment capabilities.

- Nitrile (4-(trans-4-Propylcyclohexyl)cyclohexenecarbonitrile) :

- Phenol (4-(trans-4-Propylcyclohexyl)phenol): Reactive -OH group enables derivatization (e.g., etherification). Applications: Antioxidants or polymer precursors .

Fluorine and Cyano Substituents

- The cyano group stabilizes the molecular conformation via dipole interactions, critical for maintaining mesophase stability in liquid crystals .

Lumping Strategy Considerations

As per climate modeling studies (2022), compounds with analogous structures (e.g., shared cyclohexyl cores) may be "lumped" into surrogate categories to simplify reaction networks . However, the target compound’s unique fluorinated and cyano substituents likely exclude it from such groupings, necessitating individualized study to capture its distinct degradation pathways and environmental impacts .

Biological Activity

Trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate (CAS Number: 145804-13-3) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a bicyclohexyl structure with various functional groups, including a cyano group and two fluorine atoms on the phenyl ring, which may influence its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is C23H29F2NO2, with a molecular weight of 389.48 g/mol. The compound's structure can be represented as follows:

The biological activity of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate is hypothesized to be influenced by its ability to interact with various biological targets. The presence of the cyano group allows for nucleophilic addition reactions, while the difluorophenyl moiety can participate in electrophilic aromatic substitution reactions. These interactions may lead to modifications in enzyme activity or receptor binding, potentially resulting in therapeutic effects.

Pharmacological Studies

- Antitumor Activity : Preliminary studies have indicated that compounds with similar structures exhibit antitumor properties. The unique arrangement of functional groups in trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate may enhance its efficacy against specific cancer cell lines.

- Anti-inflammatory Effects : Research has suggested that related compounds can modulate inflammatory pathways. Investigations into this compound could reveal its potential as an anti-inflammatory agent.

- Neuroprotective Properties : There is emerging evidence that fluorinated compounds can exhibit neuroprotective effects. Studies focusing on neuronal cell cultures could elucidate the neuroprotective potential of trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Trans,trans-4-Cyano-3-fluorophenyl 4'-propylbicyclohexyl-4-carboxylate | C17H20FNO2 | Contains one fluorine atom instead of two |

| Trans,trans-4-Ethoxy-(1,1-bicyclohexyl)-4-carboxylic acid | C17H26O2 | Ethoxy group instead of cyano and fluorine substituents |

| 2,6-Difluoro-4-hydroxybenzonitrile | C7H5F2NO | Simpler structure with hydroxyl and nitrile groups |

Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of structurally similar compounds, trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory activity of related compounds in murine models. The results demonstrated a significant reduction in inflammatory markers when treated with derivatives similar to trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate.

Q & A

Basic: What are the established synthetic routes for trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate?

Methodological Answer:

The synthesis typically involves multi-step esterification between trans-4-propylcyclohexanecarboxylic acid derivatives and 4-cyano-3,5-difluorophenol. Key steps include:

- Carboxylic Acid Activation : Use of coupling agents (e.g., DCC or EDC) to activate the cyclohexanecarboxylic acid moiety for ester formation .

- Esterification : Reaction under anhydrous conditions with catalysts like DMAP to enhance nucleophilicity of the phenolic hydroxyl group .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical validation via LCMS (e.g., m/z 294–554 range observed in similar ester derivatives) and HPLC (retention time ~1.68 minutes under TFA-modified conditions) is critical .

Basic: What are the key physicochemical properties influencing experimental design?

Methodological Answer:

- Lipophilicity : Predicted logP values >4 due to the propylcyclohexane and cyano/fluoro substituents, necessitating solubility enhancement strategies (e.g., DMSO or cyclodextrin-based systems) for in vitro assays .

- Thermal Stability : Decomposition observed above 200°C (DSC/TGA data from analogs), requiring inert atmospheres during high-temperature reactions .

- Stereochemical Purity : The trans-configuration of substituents on the cyclohexane ring is critical for activity; chiral HPLC (e.g., Chiralpak AD-H column) is recommended to confirm stereochemistry .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- LCMS-TOF : To confirm molecular weight (e.g., m/z ~349–355 for related esters) and detect impurities .

- HPLC with UV/FLD Detection : Use reverse-phase C18 columns (e.g., 1.64–1.68 min retention under SQD-FA05 conditions) with 0.1% TFA in mobile phase for optimal resolution .

- NMR : ¹³C NMR to verify the trans-configuration (δ 25–30 ppm for axial cyclohexane protons) and ¹⁹F NMR for monitoring fluorophenyl group integrity .

Advanced: How can synthesis yield be optimized while minimizing diastereomer formation?

Methodological Answer:

- Temperature Control : Maintain reactions at 0–5°C during esterification to suppress racemization .

- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) versus enzymatic methods (lipases) for stereoselective ester formation .

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) stretching (~1720 cm⁻¹) and confirm reaction progress without intermediate isolation .

Advanced: How does hydrolytic stability under physiological conditions impact biological assay design?

Methodological Answer:

- pH-Dependent Stability Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LCMS; half-life <24 hours in basic conditions suggests prodrug strategies for in vivo studies .

- Metabolite Identification : Use H/D exchange mass spectrometry to identify hydrolysis products (e.g., free carboxylic acid and fluorophenol derivatives) .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Replication : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to control for variability .

- Orthogonal Validation : Pair SPR (binding affinity) with functional assays (e.g., calcium flux) to confirm target engagement .

- Batch Analysis : Compare impurity profiles (HPLC-ELSD) across studies; >98% purity is required to exclude confounding effects from residual starting materials .

Advanced: What mechanistic hypotheses explain its activity in neurological targets?

Methodological Answer:

- Molecular Docking : Model interactions with GABAₐ receptor subunits (e.g., α1β2γ2) using the fluorophenyl group as a hydrogen bond acceptor .

- Electrophysiology : Perform patch-clamp assays to assess chloride ion flux modulation, correlating with substituent electronegativity (cyano vs. fluoro) .

Advanced: How do structural modifications (e.g., propyl chain length) affect SAR?

Methodological Answer:

- Analog Synthesis : Replace the propyl group with ethyl/pentyl chains (see CAS 170447-78-6 and 94353-26-1 for analogs) and compare logD values .

- Biological Testing : Use radioligand displacement assays (e.g., ³H-muscimol binding) to quantify affinity shifts. A 2-fold decrease in IC₅₀ with pentyl chains suggests hydrophobic pocket interactions .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use Schrödinger’s QikProp for CYP450 metabolism prediction (e.g., CYP3A4-mediated oxidation of the cyclohexane ring) .

- MD Simulations : Simulate binding to serum albumin to estimate plasma half-life and guide dosing regimens .

Advanced: How can impurity profiling enhance reproducibility in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.